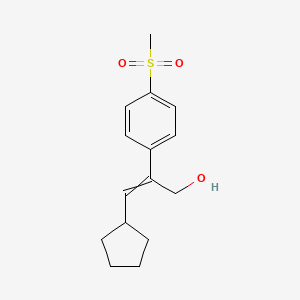
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is a chemical compound with the molecular formula C15H20O3S and a molecular weight of 280.383 g/mol . It is known for its unique structure, which includes a cyclopentyl group and a methylsulfonylphenyl group attached to a prop-2-en-1-ol backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol typically involves the reaction of cyclopentyl bromide with 4-methylsulfonylphenylacetylene under specific conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction . The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate the molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentyl-2-(4-methylphenyl)prop-2-en-1-ol: Similar structure but lacks the sulfonyl group.
3-Cyclopentyl-2-(4-methoxyphenyl)prop-2-en-1-ol: Contains a methoxy group instead of a methylsulfonyl group.
Uniqueness
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s reactivity and potential biological activities compared to its analogs .
Actividad Biológica
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol, also known as (E)-3-Cyclopentyl-2-(4-(methylsulfonyl)phenyl)prop-2-en-1-ol, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H20O3S
- Molecular Weight : 280.38 g/mol
- CAS Number : 731017-34-8
- Density : 1.241 g/cm³
- Boiling Point : 486.14 °C at 760 mmHg
- Flash Point : 247.809 °C
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds related to 4-methylsulfonylphenyl derivatives exhibit significant anti-inflammatory effects. For instance, a study synthesized several derivatives and assessed their activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. Some derivatives demonstrated selective COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties. A study highlighted that certain synthesized compounds from the same family exhibited potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae. These findings suggest that this compound may also possess similar antimicrobial efficacy .
| Activity Type | Target Organisms/Enzymes | Effectiveness |
|---|---|---|
| Anti-inflammatory | COX enzymes | Selective COX-2 inhibition |
| Antimicrobial | MRSA, E. coli, K. pneumoniae | Potent antibacterial activity |
3. Potential Anticancer Effects
The compound's ability to modulate pathways involved in cancer progression has been investigated. In particular, studies have suggested that similar compounds can influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis. This modulation may offer new avenues for cancer therapy by targeting specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on COX Inhibition :
- Antimicrobial Efficacy Study :
Propiedades
Fórmula molecular |
C15H20O3S |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H20O3S/c1-19(17,18)15-8-6-13(7-9-15)14(11-16)10-12-4-2-3-5-12/h6-10,12,16H,2-5,11H2,1H3 |
Clave InChI |
VOYHEJLDOJNPCR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(=CC2CCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















